molecular formula C22H34N4O2 B11515886 N,N'-benzene-1,3-diylbis(2,3-dimethylpiperidine-1-carboxamide)

N,N'-benzene-1,3-diylbis(2,3-dimethylpiperidine-1-carboxamide)

Cat. No.: B11515886
M. Wt: 386.5 g/mol
InChI Key: SMTHNRGBDWWTEJ-UHFFFAOYSA-N
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Description

N,N’-benzene-1,3-diylbis(2,3-dimethylpiperidine-1-carboxamide) is a complex organic compound featuring a benzene ring substituted with two piperidine carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-benzene-1,3-diylbis(2,3-dimethylpiperidine-1-carboxamide) typically involves the reaction of benzene-1,3-dicarboxylic acid with 2,3-dimethylpiperidine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing automated systems for precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-benzene-1,3-diylbis(2,3-dimethylpiperidine-1-carboxamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide groups into amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of benzene-1,3-dicarboxylic acid derivatives.

    Reduction: Formation of benzene-1,3-diylbis(2,3-dimethylpiperidine).

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

N,N’-benzene-1,3-diylbis(2,3-dimethylpiperidine-1-carboxamide) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-benzene-1,3-diylbis(2,3-dimethylpiperidine-1-carboxamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This binding is often mediated by hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N’-benzene-1,3-diylbis(2,3-dihydro-1,4-benzodioxine-6-carboxamide): Similar structure but with benzodioxine rings instead of piperidine rings.

    N,N’-benzene-1,3-diylbis(2-bromobenzamide): Similar structure but with bromine-substituted benzamide groups.

Uniqueness

N,N’-benzene-1,3-diylbis(2,3-dimethylpiperidine-1-carboxamide) is unique due to its specific substitution pattern and the presence of piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H34N4O2

Molecular Weight

386.5 g/mol

IUPAC Name

N-[3-[(2,3-dimethylpiperidine-1-carbonyl)amino]phenyl]-2,3-dimethylpiperidine-1-carboxamide

InChI

InChI=1S/C22H34N4O2/c1-15-8-6-12-25(17(15)3)21(27)23-19-10-5-11-20(14-19)24-22(28)26-13-7-9-16(2)18(26)4/h5,10-11,14-18H,6-9,12-13H2,1-4H3,(H,23,27)(H,24,28)

InChI Key

SMTHNRGBDWWTEJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1C)C(=O)NC2=CC(=CC=C2)NC(=O)N3CCCC(C3C)C

Origin of Product

United States

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